molecular formula C25H34O10 B1163461 Diversoside CAS No. 55062-36-7

Diversoside

Cat. No.: B1163461
CAS No.: 55062-36-7
Attention: For research use only. Not for human or veterinary use.
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Description

Diversoside is a natural product that was first isolated from the autumn peony (Carpobrotus edulis) plants. It is a glycoside compound, formed by the combination of glucose and quercitrin (quercetin) 3-o-α-1-arabinoside bond. This compound appears as a yellow crystalline solid with a bitter taste. Its chemical structure allows it to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diversoside is primarily extracted from the plant tissue of autumn peony. The extraction process involves several steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced separation techniques like supercritical fluid extraction may be employed to enhance yield and purity. The purified compound is then subjected to quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Diversoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Diversoside has a wide range of applications in scientific research:

Mechanism of Action

Diversoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diversoside is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Its combination of glucose and quercitrin allows it to exhibit a broader range of activities compared to its individual components .

Properties

IUPAC Name

7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSVEVZRJJWBAP-UFTFMSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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